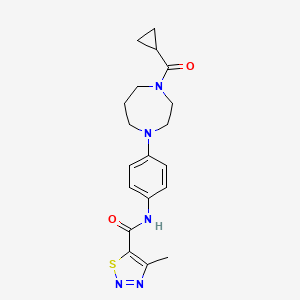

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a synthetic small molecule featuring a 1,4-diazepane core substituted with a cyclopropanecarbonyl group, linked to a phenyl ring and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. The compound’s design integrates heterocyclic motifs (thiadiazole, diazepane) and a cyclopropane group, which are common in drug discovery for enhancing metabolic stability and target engagement .

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-13-17(27-22-21-13)18(25)20-15-5-7-16(8-6-15)23-9-2-10-24(12-11-23)19(26)14-3-4-14/h5-8,14H,2-4,9-12H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNSIWWVLZTUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique structural framework that incorporates a thiadiazole moiety, which is known for its significant pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be represented as follows:

Table 1: Physical Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C26H28N4O2 |

| Molecular Weight | 428.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticonvulsant Activity

Research indicates that the 1,3,4-thiadiazole scaffold exhibits significant anticonvulsant properties. Compounds within this class have been shown to modulate neurotransmitter systems and inhibit voltage-gated sodium channels. For instance, studies have demonstrated that derivatives of the thiadiazole framework can effectively reduce seizure activity in animal models when tested against standard anticonvulsants like phenytoin and carbamazepine .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been widely documented. The presence of the thiadiazole ring enhances the compound's ability to interact with various cellular targets involved in cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Activity

Thiadiazoles have also been recognized for their antimicrobial properties. The compound under discussion has demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

The mechanisms through which N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism or cancer cell signaling pathways.

- Receptor Modulation : It could interact with various receptors (e.g., GABA receptors for anticonvulsant effects), influencing neuronal excitability and synaptic transmission.

- Antimicrobial Action : The thiadiazole moiety is known to interfere with bacterial replication processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to the thiadiazole scaffold:

- Anticonvulsant Study : A study conducted by Bhattacharya et al. (2019) synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Among these derivatives, one compound showed significant activity at a dosage of 30 mg/kg .

- Anticancer Research : A review published in MDPI (2022) discussed various 1,3,4-thiadiazole derivatives that exhibited potent anticancer activity against multiple cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Research by Gowda et al. (2020) demonstrated that certain thiadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives. In silico molecular docking studies suggest that these compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions them as potential candidates for the development of anti-inflammatory drugs .

Biochemical Applications

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For example, it can be utilized to study enzyme kinetics and mechanisms by serving as a competitive inhibitor in various biochemical assays. This application is crucial for understanding metabolic pathways and developing targeted therapies .

Drug Development

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is being explored as a lead compound for drug development due to its favorable pharmacokinetic properties. Studies on its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize its therapeutic potential .

Material Science

Synthesis of Advanced Materials

The unique chemical structure of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide allows it to be used as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices or composite materials can enhance their mechanical and thermal properties. This application is particularly relevant in the development of new materials for electronics and nanotechnology .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the PhD Course in Experimental Medicine (–5) and other pharmacologically relevant molecules (). Key structural and functional differences are highlighted.

Structural Analogues from the Department of Experimental Medicine

Several synthesized compounds share the cyclopropanecarboxamide-thiazole/phenyl scaffold but differ in substituents and heterocyclic components. A comparative summary is provided below:

Key Observations:

- Heterocyclic Core: The target compound’s 1,4-diazepane and thiadiazole differ from analogs featuring thiazole or pyridine cores (e.g., –5). Diazepanes are less common in the cited analogs but are known to improve solubility and conformational flexibility .

- Substituent Effects: The 4-methylthiadiazole group in the target compound may enhance π-π stacking or hydrophobic interactions compared to methoxy or diethylamino groups in analogs.

- Synthetic Complexity: Analogous compounds (e.g., ) require multi-step syntheses with HATU/DIPEA-mediated couplings, suggesting similar challenges in scaling up the target compound .

Pharmacologically Relevant Compounds

From , compounds like Omipalisib (PI3K/mTOR inhibitor) and Ruxolitinib (JAK1/2 inhibitor) share heterocyclic frameworks but lack the diazepane or cyclopropane motifs. For example:

- Omipalisib : Contains a pyrimidine-triazole core, prioritizing kinase hinge-binding interactions.

- Ruxolitinib : Features a pyrrolopyridine scaffold optimized for JAK selectivity.

Contrast with Target Compound: The target compound’s diazepane-thiadiazole hybrid may offer unique binding modes distinct from these clinical candidates.

Research Findings and Hypothetical Implications

While biological data for the target compound are absent, inferences can be drawn from structural analogs:

- Metabolic Stability : The cyclopropane group and thiadiazole may reduce oxidative metabolism compared to methoxy-substituted analogs (e.g., Compound 70), which are prone to demethylation .

- Target Selectivity : The diazepane-thiadiazole combination could modulate GPCRs (e.g., serotonin or dopamine receptors) more effectively than biphenyl-thiazole analogs (), which are often kinase-focused .

- Solubility : Diazepanes generally improve aqueous solubility over rigid morpholine or naphthyridine cores (: 25222038, 25262965) .

Preparation Methods

Hurd-Mori Cyclization

The 1,2,3-thiadiazole ring is constructed via the Hurd-Mori reaction, which involves treating a methyl-substituted hydrazone with sulfuryl chloride (SO$$2$$Cl$$2$$) or thionyl chloride (SOCl$$_2$$). For example:

- Hydrazone Formation : Ethyl acetoacetate reacts with hydrazine to form the corresponding hydrazone.

- Cyclization : Treatment with SO$$2$$Cl$$2$$ in dichloromethane yields ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH in methanol at 0°C, achieving near-quantitative yields.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone formation | NH$$2$$NH$$2$$, EtOH | 85 |

| Cyclization | SO$$2$$Cl$$2$$, CH$$2$$Cl$$2$$ | 78 |

| Hydrolysis | NaOH, MeOH, 0°C | 95 |

Functionalization of 1,4-Diazepane

Cyclopropanecarbonylation

1,4-Diazepane is acylated with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding 1-cyclopropanecarbonyl-1,4-diazepane as an oil (95% purity).

Reaction Scheme :

$$

\text{1,4-Diazepane} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{TEA, THF}} \text{1-Cyclopropanecarbonyl-1,4-diazepane}

$$

Coupling to 4-Nitrophenylamine

The diazepane derivative is coupled to 4-nitrophenylamine via nucleophilic aromatic substitution (SNAr) under acidic conditions. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas and palladium on carbon (Pd/C).

Amide Bond Formation

The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the aromatic amine intermediate. This is typically performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Optimized Conditions :

- Molar Ratio : 1:1.2 (acid:amine)

- Temperature : 0°C → room temperature, 12 hours

- Workup : Precipitation with ice-water, purification via column chromatography (SiO$$_2$$, ethyl acetate/hexanes)

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity.

Scale-Up Considerations

Industrial-scale production requires modifications to ensure cost-effectiveness and safety:

- Solvent Selection : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) for easier recycling.

- Catalyst Recycling : Pd/C is recovered via filtration and reused for nitro group reductions.

- Process Safety : Exothermic reactions (e.g., cyclopropanecarbonylation) require controlled addition and cooling.

Challenges and Mitigation Strategies

Low Amide Coupling Efficiency :

Cyclopropane Ring Stability :

- Cause : Sensitivity to strong acids/bases.

- Mitigation : Maintain neutral pH during hydrolysis steps.

Q & A

Q. What are the recommended synthetic routes and reaction optimization strategies for N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the 1,4-diazepane intermediate with cyclopropanecarbonyl chloride under anhydrous conditions, followed by conjugation to the thiadiazole-carboxamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like HBTU or DCC in DMF with DIPEA as a base to ensure high yields .

- Temperature control : Maintain reactions at 0–5°C during cyclopropane group introduction to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Yield optimization : Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., cyclopropane CH₂ at δ ~1.0–1.5 ppm; thiadiazole protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and diazepane/thiadiazole ring vibrations .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodological Answer :

- Functional group modifications : Synthesize analogs with variations in the cyclopropane, diazepane, or thiadiazole moieties (e.g., replacing cyclopropane with cyclobutane or altering substituents on the phenyl ring) .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or pathogens using:

- Enzyme inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods) .

- Antimicrobial disk diffusion assays to compare zone-of-inhibition profiles .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets like bacterial DNA gyrase or human kinases .

Q. How should researchers address contradictory results in pharmacological activity across different assay systems?

- Methodological Answer :

- Reproducibility checks : Validate assays in triplicate using independent compound batches and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Assay condition optimization : Adjust parameters such as pH (e.g., 7.4 vs. 6.5 for bacterial vs. fungal assays), temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects and rule off-target interactions .

Q. What computational approaches are effective for predicting the compound’s mechanism of action and metabolic stability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to study binding stability and conformational changes over time .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogS), cytochrome P450 inhibition, and blood-brain barrier permeability .

- Metabolite identification : In silico metabolism prediction (e.g., MetaSite) to identify potential oxidation or hydrolysis sites (e.g., cyclopropane ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.